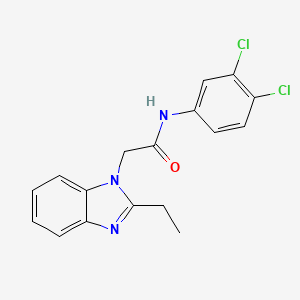
1-(4-Acetylpiperazin-1-yl)-3-(4-methylphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Acetylpiperazin-1-yl)-3-(4-methylphenyl)propan-1-one, also known as 4-Methylpentedrone or 4-MPD, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a designer drug that has gained popularity in the recreational drug market due to its stimulant effects. In recent years, 4-MPD has also gained attention from the scientific community due to its potential applications in research.
Mécanisme D'action
The exact mechanism of action of 4-MPD is not fully understood. However, it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and attention.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-MPD are similar to other stimulants such as cocaine and amphetamines. It increases heart rate, blood pressure, and body temperature. It also causes euphoria, increased energy, and reduced appetite.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-MPD in lab experiments is its availability. It can be easily synthesized in the laboratory and is relatively cheap compared to other psychoactive substances. However, one limitation is its potential for abuse. Due to its stimulant effects, it can be addictive and may lead to adverse health effects.
Orientations Futures
There are several potential future directions for research on 4-MPD. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). Another area of interest is its potential as a tool for studying the neurochemical basis of addiction. Further research is needed to fully understand the potential applications of 4-MPD in scientific research.
Conclusion:
In conclusion, 1-(4-Acetylpiperazin-1-yl)-3-(4-methylphenyl)propan-1-one or 1-(4-Acetylpiperazin-1-yl)-3-(4-methylphenyl)propan-1-oneedrone is a synthetic cathinone that has gained popularity in the recreational drug market. However, it also has potential applications in scientific research, particularly in forensic analysis. Its mechanism of action is not fully understood, but it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. Its biochemical and physiological effects are similar to other stimulants, and it has both advantages and limitations for use in lab experiments. Further research is needed to fully understand the potential applications of 4-MPD in scientific research.
Méthodes De Synthèse
The synthesis of 4-MPD involves the reaction of 4-methylpropiophenone with piperazine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then acetylated to obtain 1-(4-Acetylpiperazin-1-yl)-3-(4-methylphenyl)propan-1-one. The synthesis of 4-MPD is relatively straightforward and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
4-MPD has shown potential applications in various scientific research studies. One of the main areas of interest is its use as a reference standard in forensic analysis. It can be used as a reference standard for the detection and identification of 4-MPD in biological samples such as blood, urine, and hair.
Propriétés
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-3-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-13-3-5-15(6-4-13)7-8-16(20)18-11-9-17(10-12-18)14(2)19/h3-6H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMFETQDKCZKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

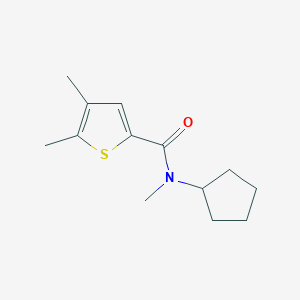
![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B7504513.png)
![Cyclopentyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504523.png)

![[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B7504526.png)
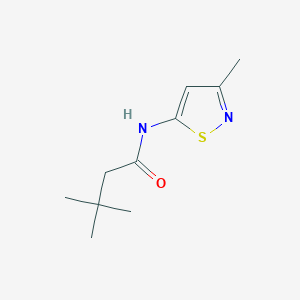
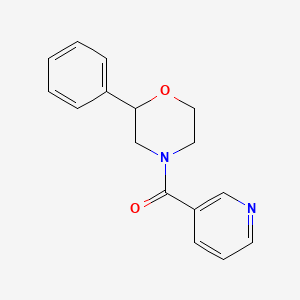
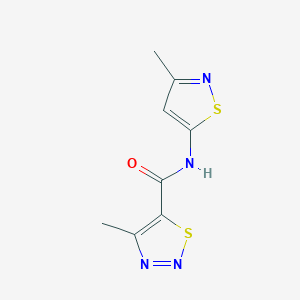
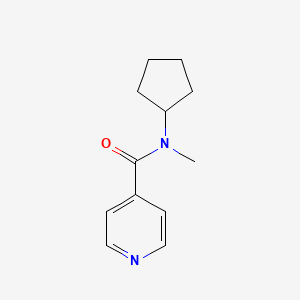
![5,6-Dimethyl-2-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]sulfanyl-3-propan-2-ylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7504551.png)

